(S)-(+)-1-Iodo-2-methylbutane

Catalog No.
S1896312
CAS No.
29394-58-9
M.F
C5H11I
M. Wt
198.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Iodo-2-methylbutane

CAS Number

29394-58-9

Product Name

(S)-(+)-1-Iodo-2-methylbutane

IUPAC Name

(2S)-1-iodo-2-methylbutane

Molecular Formula

C5H11I

Molecular Weight

198.05 g/mol

InChI

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

RHBHXHXNWHTGSO-UHFFFAOYSA-N

SMILES

CCC(C)CI

Canonical SMILES

CCC(C)CI

The exact mass of the compound (S)-(+)-1-Iodo-2-methylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-Iodo-2-methylbutane (CAS 29394-58-9) is a high-purity chiral alkyl halide procured primarily as a stereospecific building block for advanced organic synthesis and materials science [1]. Featuring a highly polarizable carbon-iodine bond and a defined (S)-stereocenter at the C2 position, this compound serves as a premium electrophile for asymmetric alkylations, natural product total synthesis, and the formulation of chiral dopants. Its superior leaving-group kinetics compared to brominated analogs make it a procurement priority for processes requiring mild reaction conditions to preserve enantiomeric integrity .

Substituting (S)-(+)-1-iodo-2-methylbutane with generic alternatives fundamentally compromises processability and application-critical performance. Utilizing racemic 1-iodo-2-methylbutane obliterates stereocontrol, reducing diastereomeric ratios in asymmetric synthesis to a ~1:1 baseline and completely neutralizing the spontaneous polarization required for ferroelectric liquid crystal functionality [1]. Procurement of the less reactive (S)-1-bromo-2-methylbutane necessitates harsher reaction conditions, which increases the risk of elimination side-reactions and racemization in sterically hindered substrates [1]. Furthermore, attempting to use the precursor (S)-2-methyl-1-butanol requires an additional synthetic step for hydroxyl activation (e.g., tosylation or mesylation), thereby reducing overall step economy and downstream yield .

Stereocontrol in Direct Asymmetric Alkylation

In the direct enantioselective alkylation of arylacetic acids using chiral lithium amides, the use of (S)-(+)-1-iodo-2-methylbutane as the electrophile achieves exceptional stereocontrol[1]. While a racemic baseline yields a ~1:1 diastereomeric mixture, the pure (S)-enantiomer drives the reaction to a 99% diastereomeric ratio (dr) without being influenced by the stereochemistry of the alkylating agent itself [1].

Evidence DimensionDiastereomeric ratio (dr) in arylacetic acid alkylation
Target Compound Data99% dr
Comparator Or BaselineRacemic 1-iodo-2-methylbutane (Baseline inference: ~1:1 dr)
Quantified Difference>98% absolute increase in diastereomeric excess
ConditionsAlkylation via enediolates using chiral lithium amides at -78 °C

Eliminates the need for costly downstream chiral resolution in the synthesis of enantiopure pharmaceutical intermediates.

Spontaneous Polarization in Ferroelectric Liquid Crystals

The incorporation of the (S)-2-methylbutyl chiral tail via (S)-(+)-1-iodo-2-methylbutane is essential for inducing macroscopic polar symmetry breaking in smectic liquid crystals [1]. Derivatives synthesized from this specific enantiomer, such as 2(S)-[2(S)-methylbutoxy]propionic acid, exhibit spontaneous polarization (Ps) values up to 156 nC/cm², whereas substituting with a racemic mixture results in a net zero Ps due to the cancellation of chiral domains[1].

Evidence DimensionSpontaneous polarization (Ps) in SmC* phase
Target Compound DataUp to 156 nC/cm²
Comparator Or BaselineRacemic derivative (0 nC/cm²)
Quantified DifferenceComplete restoration of ferroelectric properties (156 nC/cm² vs 0)
ConditionsEvaluated in smectic C* mesophases at Tc - T = 10 °C

Crucial for enabling sub-microsecond electro-optical switching times in advanced display and photonic applications.

Step Economy in Zeolite Structure-Directing Agent Synthesis

For the preparation of complex quaternary ammonium templates like TMBP2+, (S)-(+)-1-iodo-2-methylbutane serves as a highly reactive, pre-activated electrophile [1]. Compared to using the precursor (S)-2-methyl-1-butanol, which requires an initial activation step (e.g., conversion to a tosylate or mesylate), the iodide allows for direct N-alkylation under milder conditions [1].

Evidence DimensionSynthetic steps for amine quaternization
Target Compound Data1 step (Direct N-alkylation)
Comparator Or Baseline(S)-2-Methyl-1-butanol (2 steps: Activation + Alkylation)
Quantified DifferenceElimination of one synthetic step and associated intermediate purification
ConditionsSynthesis of 4′-trimethylenebis(1-methyl-1-(2-methylbutyl)piperidinium) cation

Streamlines the scalable manufacturing of chiral templates for high-silica porous silicates by reducing process time and yield loss.

Chiral Auxiliary and API Intermediate Synthesis

Directly downstream of its proven 99% dr stereocontrol [1], this compound is the optimal alkylating agent for synthesizing highly enantiopure arylacetic acid derivatives and other pharmaceutical intermediates where strict diastereoselectivity is a regulatory or process requirement.

Formulation of Fast-Switching Ferroelectric Liquid Crystals

Leveraging its ability to induce high spontaneous polarization (up to 156 nC/cm²) [2], (S)-(+)-1-iodo-2-methylbutane is a critical precursor for synthesizing the chiral tails of SmC* phase liquid crystals used in high-speed electro-optic displays.

Manufacturing of Zeolite Structure-Directing Agents (SDAs)

Due to its superior leaving-group kinetics and step economy [3], it is utilized in the direct synthesis of chiral quaternary ammonium cations (e.g., TMBP2+) for the templated growth of high-silica porous silicates.

Total Synthesis of Complex Natural Products

Selected for its mild reaction conditions and enantiomeric purity, it is employed to append the C6 acyl side chain during the total synthesis of Zaragozic acid A (squalestatin S1), avoiding the racemization risks associated with less reactive halides [4].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-16-2023

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